molecular formula C10H14N2O4 B2441024 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1509730-68-0

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No. B2441024
CAS RN: 1509730-68-0
M. Wt: 226.232
InChI Key: OGDHODYRCRTRPX-UHFFFAOYSA-N
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Description

The compound “2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid” is an organic compound containing a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The ethoxycarbonyl group (COOCH2CH3) is an ester functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones . The ethoxycarbonyl group could potentially be introduced through an esterification reaction .


Molecular Structure Analysis

The molecular formula of the compound is C14H13BN2O4 . The compound contains a pyrazole ring, an ester group, and a butanoic acid group .


Chemical Reactions Analysis

The compound, like other pyrazoles, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .

Mechanism of Action

Without specific context, it’s hard to define a mechanism of action. If this compound were a drug, the mechanism would depend on the specific biological target. Pyrazole derivatives are found in various drugs and have diverse biological activities .

Safety and Hazards

Again, without specific data, it’s hard to comment on the safety and hazards of this exact compound. Standard safety procedures for handling chemicals should be followed. It’s also important to note that many pyrazole derivatives are bioactive and could have pharmacological effects .

Future Directions

The study of pyrazole derivatives is an active area of research in medicinal chemistry due to their presence in various bioactive compounds . Future research could explore the biological activity of this specific compound, or use it as a building block to synthesize other potentially bioactive compounds.

properties

IUPAC Name

2-(4-ethoxycarbonylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-8(9(13)14)12-6-7(5-11-12)10(15)16-4-2/h5-6,8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDHODYRCRTRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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